molecular formula C7H2F4O B3049218 2,3,4,6-Tetrafluorobenzaldehyde CAS No. 19842-78-5

2,3,4,6-Tetrafluorobenzaldehyde

Cat. No.: B3049218
CAS No.: 19842-78-5
M. Wt: 178.08 g/mol
InChI Key: XONVPSZUROJHEQ-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrafluorobenzaldehyde: is a polysubstituted benzaldehyde with the molecular formula C7H2F4O and a molecular weight of 178.08 g/mol . This compound is characterized by the presence of four fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrafluorobenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of benzaldehyde derivatives using fluorinating agents such as elemental fluorine (F2) or fluorinating reagents like Selectfluor . The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes starting from readily available precursors. The process often includes steps such as halogenation, oxidation, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetrafluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 2,3,4,6-tetrafluorobenzaldehyde involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross biological membranes and interact with intracellular targets . The exact mechanism of action may vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: 2,3,4,6-Tetrafluorobenzaldehyde is unique due to the specific positioning of the fluorine atoms on the benzene ring. This arrangement can influence its chemical reactivity and physical properties compared to other fluorinated benzaldehydes. For instance, the presence of four fluorine atoms in specific positions can enhance the compound’s electron-withdrawing effects, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

2,3,4,6-tetrafluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONVPSZUROJHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630842
Record name 2,3,4,6-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19842-78-5
Record name 2,3,4,6-Tetrafluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-tetrafluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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